5-tert-butyl-2-propylpyrazol-3-amine
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Overview
Description
5-tert-butyl-2-propylpyrazol-3-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a tert-butyl group at the 5-position and a propyl group at the 2-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-propylpyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a diketone or an equivalent compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-propylpyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
5-tert-butyl-2-propylpyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-propylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl-2-(2,5-dichlorophenyl)-2H-pyrazol-3-ylamine
- 5-tert-Butyl-2-(4-chlorophenyl)-2H-pyrazol-3-ylamine
- 3-Amino-5-tert-butyl-1H-pyrazole
Uniqueness
5-tert-butyl-2-propylpyrazol-3-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl and propyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
5-tert-butyl-2-propylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-5-6-13-9(11)7-8(12-13)10(2,3)4/h7H,5-6,11H2,1-4H3 |
InChI Key |
YXMWIQRVOUVHGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C(C)(C)C)N |
Origin of Product |
United States |
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